Product packaging for 1-Propyl-1H-1,2,3-benzotriazole(Cat. No.:CAS No. 16584-02-4)

1-Propyl-1H-1,2,3-benzotriazole

Cat. No.: B2888477
CAS No.: 16584-02-4
M. Wt: 161.208
InChI Key: KMHKYOIGRHFJBP-UHFFFAOYSA-N
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Description

1-Propyl-1H-1,2,3-benzotriazole is an alkylated derivative of benzotriazole, a privileged heterocyclic scaffold renowned for its versatile applications in material science and medicinal chemistry research. This compound is designed for researchers exploring advanced corrosion inhibitors and novel pharmacologically active molecules. In material science, benzotriazole derivatives are highly effective corrosion inhibitors for copper and its alloys . They function by forming a passive, insoluble layer on the metal surface, which acts as a barrier against corrosive agents . The 1-propyl substitution may modify the molecule's hydrophobicity and adsorption characteristics, potentially leading to enhanced performance in specific environments. In pharmaceutical and biological research, the benzotriazole core is a valuable scaffold due to its wide range of biological activities . It is often investigated as a bioisostere for other triazolic systems and can be incorporated into larger molecular architectures to develop compounds with antimicrobial, antiparasitic, and antitumor properties . Researchers utilize this nucleus in the synthesis of complex heterocycles and peptidomimetic macrocycles, taking advantage of its role as a synthetic auxiliary and easy-to-handle leaving group in various reactions . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B2888477 1-Propyl-1H-1,2,3-benzotriazole CAS No. 16584-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHKYOIGRHFJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Propyl 1h 1,2,3 Benzotriazole and Analogues

Regioselective Synthesis Approaches

Achieving regioselectivity in the synthesis of N-substituted benzotriazoles is a significant challenge because alkylation can occur at either the N1 or N2 position of the benzotriazole (B28993) ring. nih.gov The N1- and N2-tautomers of benzotriazole are in a dynamic equilibrium, with the N1-tautomer being more stable due to its aromaticity. nih.gov Consequently, the development of synthetic routes that favor one isomer over the other is of paramount importance.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies for 1,2,3-Triazole Derivatives

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.orgresearchgate.netnih.gov This reaction, a cornerstone of "click chemistry," is known for its high regioselectivity, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.netnih.gov The standard CuAAC reaction involves the cycloaddition of a terminal alkyne with an organic azide (B81097), catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted regioisomer. researchgate.netnih.gov

While direct synthesis of 1-propyl-1H-1,2,3-benzotriazole via CuAAC is not the primary route, the principles of this reaction are fundamental to creating a vast array of 1,2,3-triazole derivatives. rsc.org The versatility of CuAAC allows for the synthesis of complex molecular architectures by connecting various building blocks containing azide and alkyne functionalities. researchgate.netacs.org For instance, a series of mono- and bis-1,2,3-triazoles have been prepared in excellent yields using this method. rsc.org The reaction is often carried out in various solvents, including water/t-butanol mixtures, and can be facilitated by different copper(I) sources and ligands. researchgate.netnih.gov

Table 1: Examples of CuAAC Reactions for 1,2,3-Triazole Synthesis
AzideAlkyneCatalyst/ConditionsProduct
Benzyl azidePhenylacetylene0.5 mol % [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2, neat, room temperature1-benzyl-4-phenyl-1H-1,2,3-triazole (quantitative conversion in 5 min) acs.org
Substituted aromatic azidesTerminal alkynesCopper(I) catalystMono- and bis-1,2,3-triazole derivatives (excellent yields) rsc.org

Cyclocondensation Reactions of Precursors to Benzotriazoles

A traditional and fundamental method for the synthesis of the benzotriazole core involves the cyclocondensation of o-phenylenediamines. ijariie.comijcrt.orggsconlinepress.com This approach typically uses sodium nitrite (B80452) in acetic acid, where the o-phenylenediamine (B120857) is converted to a monodiazonium derivative that subsequently undergoes spontaneous cyclization to form the benzotriazole ring. ijariie.comijcrt.org This method is straightforward and can be achieved by simply heating the reagents together. ijcrt.orggsconlinepress.com

More advanced cyclocondensation strategies have been developed to improve efficiency and yield. For example, a three-step, halogen-free route starting from simple nitroarenes and arylamines has been reported for the synthesis of 1-aryl-1,2,3-benzotriazoles via the cyclocondensation of 2-(arylamino)aryliminophosphoranes under mild conditions. ijariie.comorganic-chemistry.org Another method involves the C-H activation of aryl triazene (B1217601) compounds followed by intramolecular amination using a catalytic amount of Pd(OAc)2 at moderate temperatures to produce 1-aryl-1H-benzotriazoles. ijariie.comorganic-chemistry.org

N-Alkylation Strategies for 1-Substituted Benzotriazoles

Direct N-alkylation of the benzotriazole ring is a common strategy to introduce substituents at the nitrogen atoms. However, these reactions often yield a mixture of N1 and N2 isomers, making regioselective synthesis a significant challenge. researchgate.nettandfonline.com The ratio of the isomers can be influenced by the reaction conditions, including the base, solvent, and catalyst used. clockss.org

Conventional Alkylation Protocols

Conventional N-alkylation of benzotriazole typically involves the reaction with an alkyl halide in the presence of a base. ijariie.comtandfonline.com Common bases used include sodium hydroxide (B78521), potassium hydroxide, and potassium carbonate. ijariie.comtandfonline.com The use of NaOH or NaOEt as a base in the reaction of 1H-benzotriazole with an alkyl halide generally leads to the formation of the 1-alkylbenzotriazole as the major product, along with minor amounts of the 2-alkylbenzotriazole and a 1,3-dialkylbenzotriazolium salt. ijariie.com

For the synthesis of this compound, a typical procedure would involve reacting 1,2,3-benzotriazole with a propyl halide (e.g., 1-chloropropane (B146392) or 1-bromopropane) in a suitable solvent like dimethylformamide (DMF) with a base such as potassium carbonate. mdpi.comnih.gov A catalytic amount of potassium iodide is sometimes added to facilitate the reaction. mdpi.com

Table 2: Conventional N-Alkylation of Benzotriazole
Alkylating AgentBaseSolventConditionsMajor Product
1-(3-chloropropyl)-2-methyl-5-nitro-1H-imidazoleK2CO3, KI (cat.)Dry DMFRoom temperature, 24 h1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (79.5% yield) mdpi.comresearchgate.net
1-(4-bromobutyl)-2-methyl-5-nitro-1H-imidazoleK2CO3, KI (cat.)Dry DMFRoom temperature, 19 h1-[4-(2-methyl-5-nitro-1H-imidazol-1-yl)butyl]-1H-1,2,3-benzotriazole (75.2% yield) mdpi.com
Alkyl halidesK2CO3DMF-N-alkylated benzotriazole derivatives nih.gov

Catalyst-Assisted Alkylation Reactions

To improve the regioselectivity and efficiency of N-alkylation, various catalytic systems have been explored. Phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide (TBAB), crown ethers, and polyethylene (B3416737) glycols (PEGs) have been employed to facilitate the reaction between the benzotriazole anion and the alkyl halide. ijcrt.orgtandfonline.com

Ionic liquids have also emerged as effective media and catalysts for the N-alkylation of benzotriazole. researchgate.nettandfonline.comresearchgate.net For instance, the use of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]) as a solvent in the absence of an added base can lead to highly regioselective or even regiospecific N1-alkylation. clockss.orgresearchgate.net In this system, alkyl halides react to give the N1-alkylbenzotriazole in ratios of more than 15:1 over the N2-isomer. clockss.orgresearchgate.net The basic ionic liquid 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) has also been used as a catalyst under solvent-free conditions, providing good to excellent yields of N-alkylated products with moderate regioselectivity. researchgate.nettandfonline.com

More recently, metal-free catalytic systems have been developed. For example, B(C6F5)3 has been used as a catalyst for the site-selective N1-alkylation of benzotriazoles with diazoalkanes, affording N1-alkylated products in good to excellent yields. rsc.org Scandium triflate (Sc(OTf)3) has been shown to catalyze the highly N2-selective alkylation of benzotriazoles with cyclohexanones. rsc.org

Green Chemistry Principles in Benzotriazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzotriazoles to develop more environmentally friendly and sustainable processes. nih.govrsc.org Key areas of focus include the use of greener solvents, solvent-free conditions, and energy-efficient methods like microwave irradiation. ijcrt.orggsconlinepress.comrsc.org

Solvent-free N-alkylation of benzotriazole has been achieved using a mixture of SiO2, K2CO3, and tetrabutylammonium bromide (TBAB) under both thermal and microwave conditions, leading to 1-alkyl benzotriazoles with high regioselectivity in short reaction times. ijcrt.orggsconlinepress.com Microwave-assisted synthesis has proven to be a particularly effective green technique, significantly reducing reaction times and often improving yields compared to conventional heating methods. asianpubs.orgnih.govsemanticscholar.org For example, the synthesis of 1-chloromethylbenzotriazole, which takes 6 hours by conventional reflux, can be completed in just 4 minutes and 20 seconds with microwave irradiation, with an increased yield. nih.govsemanticscholar.org

The use of green solvents like glycerol (B35011) has also been explored for CuAAC reactions, providing an environmentally benign alternative to traditional organic solvents. mdpi.com Additionally, solid-phase synthesis methods, such as the microwave-assisted diazotization of o-phenylenediamines on K-10 montmorillonite (B579905) clay, offer a recyclable catalyst system and eliminate the production of harmful waste. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
ReactionMethodReaction TimeYield
Synthesis of 1-chloromethylbenzotriazole nih.govsemanticscholar.orgConventional (reflux)6 h68%
Microwave (180 W)4 min 20 s75%
Synthesis of 1-[tolylaminomethyl] ijariie.comijcrt.orgresearchgate.netbenzotriazole nih.govsemanticscholar.orgConventional (reflux)-65%
Microwave (180 W)-75%

Elucidating Molecular Structure and Dynamics of 1 Propyl 1h 1,2,3 Benzotriazole

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. It provides detailed information about the chemical environment of individual atoms.

¹H NMR: In the ¹H NMR spectrum of a related compound, N-[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]-N'-[(4-methylphenyl)methylidene]urea, the propyl group protons of the 1-propyl-1H-1,2,3-benzotriazole moiety exhibit distinct signals. A multiplet at approximately 2.11 ppm corresponds to the central methylene (B1212753) group (CH₂CH₂CH₂), while a triplet at 4.03 ppm (J = 7.4 Hz) is assigned to the methylene group directly attached to the benzotriazole (B28993) nitrogen (N-CH₂CH₂CH₂). The terminal methyl protons are not explicitly detailed for this specific fragment in the provided data. The aromatic protons of the benzotriazole ring appear as a multiplet in the region of 7.39–7.79 ppm. chem-soc.si

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For the same derivative, the carbon signals for the propyl chain are observed at 36.6 ppm (CH₂C H₂CH₂) and 46.8 ppm (N-C H₂CH₂CH₂). chem-soc.si The carbons of the benzotriazole ring are found at various chemical shifts, including 113.2 ppm, 120.3 ppm, 124.5 ppm, 128.6 ppm, 132.7 ppm, and 146.3 ppm. chem-soc.si

2D NMR: While specific 2D NMR data for this compound is not detailed in the provided search results, these techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals by revealing their connectivity.

Table 1: NMR Spectral Data for a Derivative Containing the this compound Moiety chem-soc.si
Atom ¹H NMR (ppm) ¹³C NMR (ppm)
N-CH₂4.03 (t, J = 7.4 Hz)46.8
-CH₂-2.11 (m)36.6
Benzotriazole Aromatic7.39–7.79 (m)113.2, 120.3, 124.5, 128.6, 132.7, 146.3

Fourier Transform Infrared (FT-IR): The FT-IR spectrum of this compound and its derivatives reveals characteristic absorption bands. For instance, in a related compound, 1-(3-Chloropropyl)-1H-1,2,3-benzotriazole, characteristic peaks are observed for C-H stretching of the aromatic ring (3021 cm⁻¹), CH₂ stretching (2836, 2893 cm⁻¹), C=C stretching of the aromatic ring (1463 cm⁻¹), N=N stretching of the triazole ring (1542 cm⁻¹), and N-C stretching (1324 cm⁻¹). sciendo.com The presence of the propyl group is confirmed by the aliphatic C-H stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Studies on 1,2,3-triazole itself show characteristic ring deformation bands, for example at 1531 cm⁻¹, which would be expected to be present, with some shifts, in the spectrum of its propyl derivative. researchgate.net The symmetric vibrations of the molecule are particularly active in Raman scattering.

Vibrational Circular Dichroism (VCD): VCD spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. While this compound itself is not chiral, VCD has been used to study the supramolecular chirality in the crystal structures of related benzazole derivatives, which can form chiral assemblies through hydrogen bonding. manchester.ac.ukujaen.esujaen.es

Table 2: Key FT-IR Vibrational Frequencies for a Related Benzotriazole Derivative sciendo.com
Vibrational Mode **Frequency (cm⁻¹) **
Aromatic C-H Stretch3021
Aliphatic CH₂ Stretch2836, 2893
Aromatic C=C Stretch1463
Triazole N=N Stretch1542
N-C Stretch1324

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thus confirming its molecular weight.

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) has been used to characterize various derivatives of this compound. For example, the molecular ion peak [M+] for N-[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]-N'-[(4-chlorophenyl)methylidene]urea was observed at m/z 341. chem-soc.si Similarly, the molecular ion for N-[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]-N'-[(phenyl)methylidene]urea was found at m/z 307. chem-soc.si These findings are consistent with the expected molecular weights of the respective compounds.

X-ray diffraction techniques provide the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

While specific single-crystal X-ray diffraction data for this compound was not found in the search results, studies on related compounds provide valuable insights. For instance, the crystal structure of a silver(I) complex containing a 1-[(2-propyl-1H-benzimidazole-1-yl)methyl]-1H-benzotriazole ligand has been determined. researchgate.net The analysis of such structures reveals the precise coordination geometry around the metal center and the conformational preferences of the ligand. In another example, the crystal structure of 3-(1H-benzo[d] chem-soc.siasianpubs.orgshd-pub.org.rstriazol-1-yl)-1-(4-ethyl phenyl)-1-oxopropan-2-yl-4-methylbenzoate was determined, showing the dihedral angles between the benzotriazole group and the other aromatic rings. asianpubs.org These studies underscore the power of X-ray crystallography in elucidating the detailed three-dimensional architecture of benzotriazole derivatives. researchgate.netasianpubs.org

Computational Chemistry and Theoretical Investigations

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for complementing experimental data and providing deeper insights into the electronic structure and properties of molecules.

DFT calculations are employed to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to validate the proposed structures.

DFT calculations have been used to study the vibrational spectra of 1,2,3-triazole and to differentiate between its possible tautomers. researchgate.net Such calculations are crucial for assigning the observed bands in the experimental IR and Raman spectra. researchgate.net Furthermore, DFT has been utilized to investigate the structure of benzotriazole-based corrosion inhibitor films on metal surfaces. mdpi.com For this compound, DFT calculations could be used to predict its most stable conformation, the rotational barriers of the propyl group, and its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding its reactivity.

Coordination Chemistry and Ligand Design Incorporating 1 Propyl 1h 1,2,3 Benzotriazole

1-Propyl-1H-1,2,3-benzotriazole as a Ligand

This compound functions primarily as a monodentate ligand, coordinating to metal centers through one of the nitrogen atoms of its triazole ring. Benzotriazole (B28993) and its derivatives are well-documented for their ability to form stable coordination compounds. nih.govresearchgate.net The specific nitrogen atom involved in coordination (N1, N2, or N3) can vary depending on the metal ion, the steric and electronic environment, and the presence of other ligands. The 1-propyl substituent is attached to the N1 position, which generally influences coordination to occur via the N3 atom. This versatility makes benzotriazole derivatives valuable building blocks in the construction of coordination polymers and discrete molecular complexes. ethernet.edu.etnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netnih.gov The resulting complexes can be characterized using a range of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction to elucidate their structure and bonding. researchgate.netrasayanjournal.co.in

Copper(II) Complexes: Copper(II) ions readily form complexes with nitrogen-containing heterocyclic ligands. The reaction of benzotriazole derivatives with copper(II) salts, such as copper(II) chloride or copper(II) sulfate (B86663), often yields complexes with varied geometries. nih.goviucr.orgresearchgate.net For instance, studies on related benzotriazole-based ligands have shown the formation of mononuclear and binuclear copper(II) complexes. researchgate.net In these structures, the benzotriazole moiety coordinates to the copper center, often alongside other ligands like water, chloride, or sulfate ions, resulting in coordination numbers of four, five, or six. nih.govresearchgate.net The formation of a Cu(I)-benzotriazole complex is also a key mechanism in the use of benzotriazoles as corrosion inhibitors for copper surfaces. mdpi.com

Palladium(II) Complexes: Palladium(II) is a soft metal ion that forms stable, typically square-planar, complexes with N-donor ligands. rsc.org The synthesis of palladium(II) complexes with benzotriazole derivatives has been reported, often for applications in catalysis. researchgate.netbeilstein-journals.org For example, N-heterocyclic carbene-palladium(II) complexes incorporating a 1H-benzotriazole ligand have been successfully synthesized and characterized, demonstrating the compatibility of the benzotriazole unit within the palladium coordination sphere. beilstein-journals.org The coordination typically occurs through a nitrogen atom of the triazole ring, leading to the formation of stable Pd-N bonds. rsc.org

As a simple N-substituted benzotriazole, this compound acts as a non-chelating, monodentate ligand. Chelation would require the presence of a second donor group on the propyl chain or the benzotriazole ring that can bind to the same metal center. nih.govrasayanjournal.co.in

The coordination geometry around the metal center is dictated by the metal's electronic configuration, the steric bulk of the ligands, and counter-ions.

Non-Chelated Coordination: The ligand coordinates to a single metal ion through one of its nitrogen atoms.

Bridging Coordination: In some cases, particularly in coordination polymers, the benzotriazole ligand can act as a bridging ligand, linking two different metal centers using two of its nitrogen atoms. This is observed in related bis-benzotriazole structures. acs.org

Geometries: A variety of coordination geometries are observed in metal complexes of benzotriazole derivatives.

Square-Planar: Common for Pd(II) complexes, where the metal is coordinated to four donor atoms in the same plane. researchgate.netrsc.org

Tetrahedral: Observed in some four-coordinate complexes, for instance, with Zn(II). researchgate.net

Octahedral: Typically found in six-coordinate complexes, such as with Cu(II), where the metal is surrounded by six ligands, which can include solvent molecules like water. nih.gov

Below is a table summarizing structural data from a related palladium(II) complex, cis-[Pd(dbtp)₂Cl₂], where dbtp is a bulky triazolopyrimidine ligand, illustrating a typical square-planar geometry.

Selected Bond Lengths (Å) and Angles (°) for a Related Pd(II) Complex
ParameterValueSource
Pd–N(3)2.040(3) rsc.org
Pd–N(3')2.042(3) rsc.org
Pd–Cl(1)2.283(1) rsc.org
Pd–Cl(2)2.276(1) rsc.org
N(3)–Pd–N(3')95.5(1) rsc.org
Cl(1)–Pd–Cl(2)91.2(1) rsc.org
N(3)–Pd–Cl(2)177.3(1) rsc.org
N(3')–Pd–Cl(1)173.1(1) rsc.org

Electronic and Steric Influence of the Propyl Moiety on Ligand Properties

The propyl group attached to the N1 position of the benzotriazole ring exerts both electronic and steric effects that modify the ligand's coordination properties compared to the unsubstituted 1H-benzotriazole.

Electronic Influence: The propyl group is an alkyl group, which is weakly electron-donating through an inductive effect (+I). This slight increase in electron density on the benzotriazole ring system can subtly enhance the basicity of the coordinating nitrogen atoms (N2 and N3), potentially leading to stronger metal-ligand bonds. However, this effect is generally considered minor compared to steric factors.

Steric Influence: The steric bulk of the propyl group is more significant. Compared to a smaller methyl or ethyl group, the propyl chain introduces greater steric hindrance around the N1-C7a-C7 bond. This can influence:

Coordination Site: The presence of the propyl group at N1 sterically disfavors coordination at the adjacent N2 atom, making the N3 atom the most probable coordination site.

Ligand Orientation: The steric demand of the propyl group can dictate the orientation of the ligand around the metal center, influencing the geometry of the final complex and preventing the close approach of other bulky ligands.

Supramolecular Chemistry and Intermolecular Interactions of 1 Propyl 1h 1,2,3 Benzotriazole

Hydrogen Bonding Networks in Solid and Solution States

The 1-propyl-1H-1,2,3-benzotriazole molecule, and benzotriazoles in general, are capable of forming various hydrogen bonding networks. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while in the unsubstituted 1H-benzotriazole, the N-H group serves as a hydrogen bond donor. manchester.ac.uk This dual functionality allows for the formation of either chain-like (catemeric) or ring-like (cyclic) hydrogen-bonded structures in the solid state. manchester.ac.uk

In derivatives of benzotriazole (B28993), the nature of the substituent at the N1 position significantly influences the resulting supramolecular architecture. For instance, in the solid state structure of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, intermolecular N···H-O hydrogen bonds are observed, rather than intramolecular ones. mdpi.com This is attributed to the fact that intramolecular hydrogen bonding could potentially decrease the aromaticity of the benzotriazole ring. mdpi.com In the case of copper complexes involving benzotriazole ligands, C-H···Cl and C-H···O hydrogen bonds contribute to the formation of three-dimensional networks. iucr.org

In solution, the hydrogen bonding behavior can be different. For example, 5,6-dinitro-1H-benzotriazole exists as the 1H-tautomer in the solid state, but the 2H-tautomer is predominant in a DMSO-d6 solution. researchgate.net This highlights the role of the solvent in influencing tautomeric equilibrium and hydrogen bonding patterns. Molecular dynamics simulations of 1,2,3-benzotriazole in low-density polyethylene (B3416737) have shown that the formation of hydrogen bonds with other volatile corrosion inhibitors can decrease the diffusion coefficient of the benzotriazole. researchgate.net

The table below summarizes some of the observed hydrogen bonding interactions in benzotriazole derivatives.

Compound/SystemType of Hydrogen BondStateReference
1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-olIntermolecular N···H-OSolid mdpi.com
Copper(II) chloride complex with a propyl 4-{[1-(2-methyl-4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}benzoate ligandC-H···Cl, C-H···OSolid iucr.org
1,2,3-Benzotriazole in low-density polyethylene with other VCIsIntermolecular H-bondsSolid researchgate.net
N-Benzyloxy-1H-benzotriazole-1-carboxamideN—H⋯O, N—H⋯NSolid researchgate.net

Aromatic π-π Stacking Interactions

Aromatic π-π stacking is another crucial intermolecular interaction that dictates the packing of this compound and its derivatives in the solid state. The fused benzene (B151609) ring in the benzotriazole nucleus provides a large conjugated system that readily participates in these interactions. hilarispublisher.com

In the crystal structure of a copper(II) chloride complex with a substituted 1,2,3-triazole ligand, π-π stacking interactions are observed between the triazole, propyl benzoate, and 1-methyl-5-nitrobenzene rings, with centroid-centroid distances of 5.5492 (18) Å, 4.009 (2) Å, and 4.094 (2) Å, respectively. iucr.org Similarly, in 1-benzyloxy-1H-benzotriazole, the crystal packing features π-π stacking interactions with a centroid-centroid distance of 3.731 (12) Å. researchgate.net These interactions, in conjunction with hydrogen bonds, contribute to the formation of extended three-dimensional networks. iucr.org

Computational studies on derivatives have also highlighted the importance of π-π stacking. For example, in a predicted interaction motif for a complex of a benzotriazole derivative with phosphodiesterase 9 (PDE9), a π-π stacking interaction was identified with a phenylalanine residue. mdpi.com

The following table presents data on observed π-π stacking interactions in related benzotriazole structures.

CompoundInteracting RingsCentroid-Centroid Distance (Å)Reference
Copper(II) chloride complextriazole-triazole5.5492 (18) iucr.org
propyl benzoate-propyl benzoate4.009 (2) iucr.org
1-methyl-5-nitrobenzene-1-methyl-5-nitrobenzene4.094 (2) iucr.org
1-Benzyloxy-1H-benzotriazolebenzotriazole-benzotriazole3.731 (12) researchgate.net

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins)

The hydrophobic cavity of macrocyclic hosts like cyclodextrins can encapsulate guest molecules of appropriate size and polarity, leading to the formation of inclusion complexes. Benzotriazole and its derivatives can act as guest molecules in such host-guest systems.

A study on the complexation of benzotriazole (BTAH) with β-cyclodextrin (β-CD) demonstrated the formation of a supramolecular inhibitor. buct.edu.cn The hydrophobic benzotriazole molecule is encapsulated within the hydrophobic internal cavity of the β-cyclodextrin. buct.edu.cn 2D NMR spectroscopy confirmed the inclusion by showing a correlation between the protons in the β-CD cavity and the protons of the benzene ring of BTAH. buct.edu.cn The stoichiometric ratio of the BTAH:β-CD complex was determined to be 1:1. buct.edu.cn This encapsulation can enhance the solubility of benzotriazole in aqueous solutions. buct.edu.cn

HostGuestStoichiometryKey InteractionsReference
β-CyclodextrinBenzotriazole (BTAH)1:1Hydrophobic interactions, Hydrogen bonds buct.edu.cn

Chiroptical Properties in Supramolecular Assemblies

Even achiral molecules like this compound can exhibit chiroptical properties when they form supramolecular assemblies. This phenomenon, known as supramolecular chirality, arises from the specific, ordered arrangement of the molecules in the assembly.

A notable example is 2-propyl-1H-benzimidazole, a structurally similar molecule, which, despite being achiral in solution due to the fast rotation of the propyl group, crystallizes as a conglomerate, exhibiting chiroptical properties. manchester.ac.ukresearchgate.net This suggests that the molecules pack in a chiral fashion in the crystal lattice. The formation of catemeric (chain-like) hydrogen bonding motifs in benzazoles has been linked to the emergence of supramolecular chirality. manchester.ac.uk

The chiroptical properties are typically measured using techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD). acs.org The sign and intensity of the CD signals are dependent on the handedness of the supramolecular assembly. rsc.org While specific studies on the chiroptical properties of supramolecular assemblies of this compound were not found in the search results, the behavior of analogous systems suggests that it has the potential to form chiral aggregates and exhibit chiroptical activity. researchgate.net

Catalytic Applications of 1 Propyl 1h 1,2,3 Benzotriazole Derived Systems

Role in Organic Transformation Catalysis

Systems derived from 1-Propyl-1H-1,2,3-benzotriazole are increasingly recognized for their potential in facilitating a variety of organic transformations. The benzotriazole (B28993) moiety, with its multiple nitrogen atoms, can act as a robust ligand, forming stable complexes with various transition metals. These complexes can serve as active catalysts in numerous reactions. The presence of the propyl group can enhance the solubility of these catalysts in organic solvents and fine-tune the steric hindrance around the metal center, which can be crucial for achieving high efficiency and selectivity in catalytic processes.

The versatility of benzotriazole and its derivatives as ligands stems from their strong electron-donating and accepting properties. This allows them to stabilize different oxidation states of the metal center during the catalytic cycle, a key factor in many catalytic reactions. Research has demonstrated the utility of benzotriazole-based ligands in metal-catalyzed coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.net

Specific Catalytic Reaction Types

The catalytic utility of this compound-derived systems is evident in several specific types of organic reactions, as detailed below.

The A³ coupling reaction, a three-component reaction between an aldehyde, an amine, and an alkyne, is a powerful method for the synthesis of propargylamines, which are important building blocks in medicinal chemistry and materials science. Silver(I) and copper(II) complexes incorporating benzotriazole-based ligands have been shown to be effective catalysts for this transformation. researchgate.netresearchgate.net For instance, polymeric silver(I) complexes with 1-(phenylsulfanylmethyl)-1H-benzotriazole and 1-(phenylselenylmethyl)-1H-benzotriazole have demonstrated high catalytic activity in the A³ coupling of various aldehydes, amines, and phenylacetylene, affording propargylamines in good to excellent yields. researchgate.net

These reactions often proceed under mild conditions, and the catalytic system can be tailored by modifying the substituents on the benzotriazole ring. While direct studies on this compound are limited, the established effectiveness of related derivatives suggests its potential to form catalytically active species for A³ coupling reactions.

Table 1: Examples of A³ Coupling Reactions Catalyzed by Benzotriazole-Derived Systems

Catalyst PrecursorAldehydeAmineAlkyneSolventTemperature (°C)Yield (%)
[{Ag(μ-L¹)(NO₃)}n]BenzaldehydePiperidinePhenylacetyleneAcetonitrile (B52724)6088
[{Ag(μ-L²)(NO₃)}n]4-ChlorobenzaldehydePiperidinePhenylacetyleneAcetonitrile6094

L¹ = 1-phenylsulfanylmethyl-1H-benzotriazole, L² = 1-phenylselenylmethyl-1H-benzotriazole

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles. beilstein-journals.orgnih.gov These triazole products have wide-ranging applications in drug discovery, bioconjugation, and materials science. researchgate.netsci-hub.se The role of the ligand in CuAAC is crucial for stabilizing the catalytically active copper(I) species and accelerating the reaction rate.

Benzotriazole derivatives have been successfully employed as ligands in CuAAC reactions. For example, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a well-known ligand that stabilizes the Cu(I) oxidation state in aqueous solutions. beilstein-journals.org While specific data on this compound in CuAAC is not extensively documented, its structural similarity to other effective ligands suggests its potential to form active copper complexes for this transformation. The propyl group could enhance the solubility of the catalyst in various organic solvents, making it suitable for a broader range of reaction conditions.

The selective oxidation of hydrocarbons is a challenging yet highly valuable transformation in organic synthesis. google.com Transition metal complexes are often employed as catalysts to activate C-H bonds and facilitate their oxidation. Catalysts comprising 1,2,4-triazole (B32235) ligands and transition metals like iron, copper, and manganese have been described for the oxidation of hydrocarbons, including the selective oxidation of methane (B114726) to methanol (B129727) under mild conditions. researchgate.net

Although the patent literature primarily focuses on 1,2,4-triazole ligands, the fundamental coordination chemistry of 1,2,3-triazoles, including this compound, suggests their potential to form similar catalytically active species. The benzotriazole moiety can support the high oxidation states of the metal center often invoked in oxidation catalysis.

The synthesis of aziridines and amino alcohols from alkenes represents important routes to nitrogen-containing compounds that are prevalent in pharmaceuticals and natural products. semanticscholar.org Catalytic systems based on transition metals and triazole ligands have been reported to facilitate such transformations. researchgate.net For instance, catalysts containing 1,2,4-triazole ligands have been shown to catalyze the aziridation of alkenes and the formation of amino alcohols. researchgate.net

The mechanism of these reactions often involves the formation of a metal-nitrene intermediate for aziridation, or the hydroxylation of an alkene followed by amination. The electronic and steric properties of the ligand play a critical role in controlling the reactivity and selectivity of these processes. It is plausible that this compound-derived complexes could also exhibit catalytic activity in these transformations, although specific research in this area is yet to be extensively reported.

Homogeneous and Heterogeneous Catalytic Systems

Catalytic systems can be broadly classified as homogeneous or heterogeneous. mdpi.com Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity, while heterogeneous catalysts are in a different phase from the reactants and are easily separable and recyclable.

Benzotriazole-derived catalysts have been utilized in both homogeneous and heterogeneous systems. For A³ coupling reactions, soluble silver(I) complexes with benzotriazole ligands act as homogeneous catalysts. researchgate.netresearchgate.net In the context of CuAAC, both soluble copper complexes and heterogeneous systems, such as copper(I) iodide nanoparticles supported on bentonite (B74815) clay, have been developed. The development of heterogeneous catalysts is particularly attractive from an industrial and environmental perspective due to their ease of recovery and reuse. The functionalization of solid supports with this compound could lead to the development of novel heterogeneous catalysts for various organic transformations.

Applications in Materials Science and Interfacial Chemistry

Functional Coatings and Surface Modification

Benzotriazole (B28993) and its derivatives are renowned for their ability to protect metallic surfaces, a property that extends to its alkylated forms. While specific studies on 1-Propyl-1H-1,2,3-benzotriazole are not as widespread as for BTA, the general mechanism involves the formation of a protective film on the material's surface. This film acts as a barrier against corrosive agents. The propyl group can enhance the durability and hydrophobicity of such coatings, making them more resilient in various environments. For instance, derivatives like 1-propargyl-1H-benzotriazole are leveraged in developing innovative coatings and adhesives, where they contribute to improved performance and longevity. chemimpex.com

Integration into Polymer Systems and Functionalization

The incorporation of benzotriazole moieties into polymer structures is a key strategy for developing functional materials, such as those with enhanced thermal stability or specific electronic properties. chemimpex.com The N-alkylation of benzotriazole, producing compounds like this compound, is a fundamental step in synthesizing more complex polymer structures. nih.gov For example, donor-acceptor polymers containing a benzotriazole unit have been synthesized for applications in electrochromic devices. acs.org Furthermore, copolymers derived from benzodithiophene and benzotriazole units have been investigated for their photovoltaic properties in polymer solar cells. rsc.org The propyl-substituted variant can serve as a crucial building block or additive in these systems, influencing the final properties of the polymer.

Development of Chemosensors

The development of chemosensors for detecting various analytes, particularly metal ions, is a significant area of research in chemistry. researchgate.netnih.gov These sensors often rely on probe molecules that can selectively bind to a target analyte, resulting in a measurable signal, such as a change in color or fluorescence. frontiersin.org The benzotriazole structure, with its nitrogen-rich heterocyclic ring, is a candidate for creating ligands that can complex with metal ions. While specific chemosensors based solely on this compound are not prominently documented, the functionalization of the benzotriazole core is a common strategy in sensor design. The propyl group could be used to tune the solubility and electronic properties of the sensor molecule to optimize its performance in specific media.

Interfacial Interactions with Metal Surfaces

The efficacy of benzotriazole derivatives in applications like corrosion inhibition is fundamentally linked to their interaction with metal surfaces at the molecular level.

The primary mechanism by which benzotriazole compounds protect metals is through adsorption onto the surface, forming a stable, protective layer. jetir.org This layer can be a simple adsorbed monolayer or a more complex, polymer-like film. The interaction typically involves the nitrogen atoms of the triazole ring bonding with the metal atoms on the surface. For the parent BTA, this forms a Cu(I)BTA complex on copper surfaces. nih.gov The presence of the propyl group in this compound is expected to influence the packing and orientation of the molecules on the surface, potentially leading to a more hydrophobic and robust protective film compared to the unsubstituted BTA.

Density Functional Theory (DFT) is a powerful computational tool used to model and understand the interactions between molecules and surfaces at the atomic scale. researchgate.net DFT studies on benzotriazole and its derivatives have provided significant insights into their adsorption behavior and inhibition mechanisms. researchgate.netmdpi.com Such calculations can determine the most stable adsorption geometries, binding energies, and the nature of the chemical bonds formed between the inhibitor and the metal surface. researchgate.net For substituted benzotriazoles, DFT calculations have shown that the nature and position of the substituent group are critical for the molecule's interaction with the surface and its resulting inhibitive properties. jcchems.com While specific DFT studies focusing exclusively on this compound are limited, research on related bromo-propyl derivatives has been noted. smolecule.com These theoretical approaches are essential for the rational design of new and more effective benzotriazole-based materials for surface protection.

Analytical Methodologies for Detection and Quantification of 1 Propyl 1h 1,2,3 Benzotriazole

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 1-Propyl-1H-1,2,3-benzotriazole from complex mixtures prior to its detection and quantification. The choice of technique is often dictated by the sample matrix, required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of benzotriazole (B28993) and its derivatives. researchgate.netshimadzu.com For compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase.

The separation is based on the partitioning of the analyte between the stationary and mobile phases. The propyl group in this compound increases its hydrophobicity compared to the parent 1H-benzotriazole, leading to a stronger retention on a C18 column. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation and peak shape. Detection is commonly achieved using a UV detector, as the benzotriazole ring system absorbs UV light. For quantitative analysis, a calibration curve is constructed using standard solutions of known concentrations. shimadzu.com

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general methods for related compounds provide a strong basis for method development. For instance, the analysis of 1,2,3-benzotriazole in electrical insulating oil has been performed using a C18 column with a water/ethanol mixture as the mobile phase. shimadzu.com

Table 1: General HPLC Parameters for Benzotriazole Analysis

Parameter Typical Setting
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water or Methanol/Water mixture sielc.com
Detection UV-Vis or Diode Array Detector (DAD) researchgate.net
Flow Rate 0.5 - 1.5 mL/min

| Injection Volume | 5 - 50 µL shimadzu.com |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like environmental or biological samples, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. oaepublish.comlcms.cz UHPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis and better resolution compared to traditional HPLC. sielc.com

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source for benzotriazoles, typically operating in positive ion mode (ESI+) to generate the protonated molecule [M+H]⁺. researchgate.netnih.gov In the tandem mass spectrometer, this precursor ion is selected and fragmented to produce specific product ions. The detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. nih.gov

This high selectivity minimizes interference from matrix components, which is a significant advantage when analyzing trace levels of the compound. oaepublish.com While specific MRM transitions for this compound are not widely published, they can be determined by infusing a standard solution of the compound into the mass spectrometer. General methods for other benzotriazoles in wastewater or urine have been developed, achieving low limits of detection (in the ng/L range). oaepublish.comnih.gov

Spectroscopic Detection and Quantitation Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. These methods are typically used to confirm the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. For N-propyl substituted benzotriazoles, ¹H NMR spectra would show characteristic signals for the propyl group's protons (triplet for the terminal CH₃, multiplet for the central CH₂, and a triplet for the CH₂ attached to the nitrogen) in addition to the signals from the aromatic protons of the benzo ring. chem-soc.simdpi.com ¹³C NMR spectra would similarly show distinct peaks for the three carbon atoms of the propyl group and the carbons of the benzotriazole core. chem-soc.si

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), this compound would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. chem-soc.siasianpubs.org

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum of a 1-propyl substituted benzotriazole would exhibit characteristic absorption bands for C-H stretching of the alkyl group, C=C stretching of the aromatic ring, and N=N stretching of the triazole ring. chem-soc.siasianpubs.org

Table 2: Spectroscopic Data for a Representative N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl] Derivative chem-soc.si

Technique Observed Signals (for a related propyl derivative)
¹H NMR (CDCl₃, δ ppm) ~2.1-2.3 (m, 2H, -CH₂CH₂ CH₂-), ~3.3-3.4 (t, 2H, -CH₂NH -), ~4.1-4.3 (t, 2H, N-CH₂ CH₂-), ~7.3-8.0 (m, 4H, Ar-H)
¹³C NMR (CDCl₃, δ ppm) ~36-40 (-CH₂C H₂CH₂-), ~40-45 (-C H₂NH-), ~46-50 (N-C H₂CH₂-), ~118-148 (Aromatic Carbons)
IR (cm⁻¹) ~740 (C-Cl, if present), ~1324 (N-C), ~1463 (C=C), ~1542 (N=N), ~2836-2900 (CH₂), ~3370 (N-H)

| FAB-MS (m/z) | [M]⁺ or [M+H]⁺ corresponding to the specific derivative's mass |

Note: The exact chemical shifts (δ) and absorption frequencies (cm⁻¹) can vary slightly depending on the specific derivative and the solvent used.

Sample Preparation and Matrix Effects in Analysis

The analysis of this compound in environmental or biological samples requires an effective sample preparation step to extract and concentrate the analyte and to remove interfering substances from the matrix. researchgate.net

Solid-Phase Extraction (SPE) is the most common technique used for extracting benzotriazoles from aqueous samples like wastewater or river water. nih.govresearchgate.net Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are often effective for trapping these moderately polar compounds. nih.gov The procedure involves passing the water sample through an SPE cartridge, where the analyte is retained. The interfering salts and highly polar compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent, such as methanol or acetone. researchgate.net

Matrix effects are a significant challenge in trace analysis, particularly with LC-MS/MS. Co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. oaepublish.com For example, the analysis of benzotriazoles in laundry greywater showed pronounced signal suppression. oaepublish.com To overcome this, strategies such as using a matrix-matched calibration curve, where standards are prepared in an extract of the blank matrix, are employed. oaepublish.com Alternatively, the use of an isotopically labeled internal standard, such as a deuterated version of the analyte, can effectively compensate for matrix effects and losses during sample preparation. Another approach involves further cleanup of the extract using materials like Florisil to reduce the amount of interfering matrix components. nih.gov

Q & A

Q. What are the recommended synthetic methodologies for 1-Propyl-1H-1,2,3-benzotriazole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Propylation Strategy : React 1H-benzotriazole with 1-bromopropane or propyl halides in a polar aprotic solvent (e.g., DMF, THF) under basic conditions (e.g., K₂CO₃, NaH) at 60–80°C for 6–12 hours .
  • Catalytic Approaches : Metal catalysts (e.g., Pd/C) may enhance regioselectivity for N1-substitution, avoiding competing N2/N3 alkylation .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:3) to track reaction progress. Purification via column chromatography yields ~70–85% purity, confirmed by NMR .

Table 1: Example Reaction Parameters for Propylation

ReagentSolventCatalystTemp (°C)Time (h)Yield (%)
1-BromopropaneDMFK₂CO₃80878
1-IodopropaneTHFNaH601282

Q. How can spectroscopic and crystallographic techniques characterize this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The propyl group shows triplet signals for CH₂ (δ 1.0–1.2 ppm) and CH₃ (δ 0.8–0.9 ppm). Benzotriazole aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm .
    • ¹³C NMR : The propyl carbons resonate at δ 10–25 ppm, while benzotriazole carbons appear at δ 110–150 ppm .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELX software ) confirms planar geometry and N1-substitution. For example, related benzotriazoles exhibit bond lengths of N1–C7A = 1.37 Å and N3–C3A = 1.30 Å .

Q. Key Validation Metrics :

  • Purity : HPLC (C18 column, acetonitrile/water) with retention time ~4.2 min.
  • Elemental Analysis : Match calculated vs. experimental C, H, N values (e.g., C₉H₁₁N₃: Calc. C 65.43%, H 6.71%; Found C 65.38%, H 6.68%) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?

Methodological Answer:

  • DFT Modeling : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets to calculate:
    • HOMO-LUMO Gaps : Predict redox behavior (e.g., HOMO ≈ -6.2 eV for benzotriazole derivatives) .
    • Electrostatic Potential Maps : Identify nucleophilic sites (e.g., N2/N3 atoms) for electrophilic attack .
  • Correlation Energy : Apply the Colle-Salvetti formula to estimate electron correlation effects in aromatic systems .

Table 2: Computed Properties of this compound

PropertyValue (DFT)Experimental Reference
Dipole Moment (Debye)3.8N/A
HOMO-LUMO Gap (eV)4.5

Q. What strategies resolve contradictions in spectroscopic data for substituted benzotriazoles?

Methodological Answer:

  • Case Study : Conflicting NMR signals for propyl chain conformation can arise from rotational isomerism. Solutions include:
    • Variable-Temperature NMR : Cool to -40°C to slow rotation and resolve splitting .
    • Crystallographic Validation : Cross-check with X-ray data (e.g., bond angles and torsional parameters) .
  • Synchrotron XRD : High-resolution data (λ = 0.7 Å) resolves ambiguities in bond localization, as seen in 1-chloro-benzotriazole (N–Cl distance = 2.818 Å) .

Q. How can this compound be applied in designing proton-conductive membranes?

Methodological Answer:

  • Hybrid Membrane Fabrication : Blend with sulfonated polymers (e.g., sulfonated polysulfone) at 10–20 wt.% loading.
    • Procedure : Dissolve in DMSO, cast onto glass, dry at 80°C for 24 hours .
    • Proton Conductivity : Measure via impedance spectroscopy (e.g., 0.12 S/cm at 120°C for SPSU-BTri composites) .
  • Mechanism : The triazole ring facilitates hydrogen-bonded networks, enhancing proton hopping .

Table 3: Proton Conductivity of Benzotriazole-Based Membranes

Membrane TypeTemp (°C)Conductivity (S/cm)
SPSU-BTri (10 wt.%)1200.12
SPSU-BTri (20 wt.%)1200.15

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.